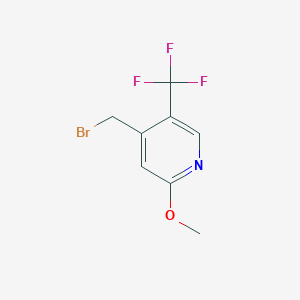

4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine

描述

属性

IUPAC Name |

4-(bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c1-14-7-2-5(3-9)6(4-13-7)8(10,11)12/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBZORKXPABXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001213012 | |

| Record name | 4-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227594-95-7 | |

| Record name | 4-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227594-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methoxy-5-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions

4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl-substituted pyridine derivatives.

科学研究应用

Organic Synthesis

4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine is primarily utilized as a building block in organic synthesis. The compound's ability to undergo various chemical transformations enables the construction of more complex organic molecules. This characteristic is especially important in the pharmaceutical industry, where it serves as a precursor for synthesizing potential drug candidates that exhibit enhanced biological activity and metabolic stability due to the presence of bromomethyl and trifluoromethyl groups .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications . The introduction of trifluoromethyl and bromomethyl groups can improve the efficacy and selectivity of drug candidates. Notably, studies have shown that derivatives of this compound demonstrate significant biological activity, including:

- Antimicrobial Activity : Research indicates that this compound exhibits antibacterial properties against various strains of bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range.

- Enzyme Inhibition : The compound has been documented to inhibit specific enzymes such as NAPE-PLD, suggesting its potential role in treating conditions linked to these enzymes .

- Anticancer Properties : Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent through interactions with cellular signaling pathways.

Material Science

The unique electronic properties of this compound make it suitable for applications in material science. It is employed in the synthesis of functional materials, including polymers and liquid crystals, which can be utilized in various industrial applications .

Antimicrobial Activity

A study evaluated the antibacterial properties of various trifluoromethyl-pyridine derivatives, including this compound. The compound demonstrated promising activity against several bacterial strains, reinforcing its potential as a lead compound for developing new antibiotics.

Enzyme Inhibition

Research on the inhibitory effects of this compound on NAPE-PLD revealed its ability to modulate enzyme activity effectively. This modulation suggests potential therapeutic implications in conditions where NAPE-PLD plays a critical role.

Anticancer Properties

Investigations into the anticancer potential of this compound revealed its capability to induce apoptosis in specific cancer cell lines. This effect is likely due to its interaction with key cellular signaling pathways involved in cancer progression.

作用机制

The mechanism of action of 4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into the pyridine ring .

相似化合物的比较

Structural Analogues and Positional Isomers

5-(Bromomethyl)-2-(trifluoromethyl)pyridine (CAS: 108274-33-5)

- Structure : Bromomethyl at position 5, CF₃ at position 2.

- Molecular Formula : C₇H₅BrF₃N

- Molecular Weight : 240.02 g/mol

- Key Differences : The positional isomerism alters reactivity. The bromomethyl at position 5 may exhibit steric hindrance in substitution reactions compared to the 4-position in the target compound. The absence of a methoxy group reduces polarity and solubility .

4-(Bromomethyl)-2-chloro-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine

- Structure : Bromomethyl (4), chloro (2), trifluoromethoxy (5), and CF₃ (3).

- Molecular Formula: C₈H₃BrClF₆NO

- Molecular Weight : 358.46 g/mol

- The trifluoromethoxy group enhances lipophilicity, making it suitable for hydrophobic environments in agrochemicals .

2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS: 69045-84-7)

- Structure : Cl at positions 2 and 3, CF₃ at 5.

- Molecular Formula : C₆H₂Cl₂F₃N

- Molecular Weight : 216.0 g/mol

- Key Differences : Chlorine substituents increase electrophilicity but lack the alkylation capability of bromomethyl. This compound is regulated under EPA guidelines due to environmental toxicity concerns .

生物活性

4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromomethyl and trifluoromethyl groups enhances its reactivity and biological profile, making it a valuable scaffold for drug development.

The compound can be characterized by its molecular formula and molecular weight of approximately 256.05 g/mol. Its structure allows for various chemical transformations, including nucleophilic substitutions, which are crucial for the synthesis of more complex molecules.

Biological Activity Overview

Research indicates that derivatives of trifluoromethyl-pyridine compounds, including this compound, exhibit a range of biological activities, primarily due to their ability to interact with biological targets through mechanisms involving enzyme inhibition and receptor modulation.

The mechanism of action primarily involves nucleophilic substitution reactions facilitated by the bromomethyl group. This allows the compound to form new bonds with nucleophiles, potentially leading to biologically active derivatives. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which are advantageous for drug-like properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Studies show that modifications on the pyridine ring can significantly influence potency against various biological targets. For instance, the introduction of different substituents at specific positions on the pyridine ring can enhance inhibitory activity against enzymes involved in metabolic pathways .

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methyl | 2 | Moderate increase |

| Ethyl | 5 | Significant increase |

| Trifluoromethyl | 5 | Enhanced stability |

Case Studies

- Antimicrobial Activity : A study evaluated the antibacterial properties of various trifluoromethyl-pyridine derivatives, including this compound. The compound demonstrated promising activity against several strains of bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Enzyme Inhibition : Inhibitory effects on specific enzymes such as NAPE-PLD have been documented. The compound's ability to modulate enzyme activity suggests potential applications in treating conditions where these enzymes play a critical role .

- Anticancer Properties : Preliminary investigations into the anticancer potential of this compound revealed that it could induce apoptosis in cancer cell lines, likely due to its interaction with cellular signaling pathways .

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological profile. These investigations have included:

- Synthesis of Derivatives : Researchers synthesized various derivatives by modifying the bromomethyl and methoxy groups, leading to compounds with improved pharmacological profiles.

- In Vivo Studies : Animal models have been used to assess the efficacy and safety of these derivatives, revealing promising results that warrant further investigation into their therapeutic potential .

常见问题

Q. What are the key considerations when designing a synthesis route for 4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine?

Synthesis typically involves bromination of a methylpyridine precursor. For example, bromination of (4-methylbenzoyl)propionamide analogs can introduce bromomethyl groups via radical or electrophilic substitution (e.g., using NBS or HBr/H2O2) . Protecting the methoxy group during bromination is critical to avoid undesired side reactions. Intermediate purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is recommended to isolate the target compound .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : 1H/13C NMR can confirm the bromomethyl (-CH2Br) and trifluoromethyl (-CF3) groups. The methoxy (-OCH3) proton typically appears as a singlet at δ ~3.8–4.0 ppm, while the pyridine ring protons show distinct splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z ~294.0 for C8H6BrF3NO) .

- X-ray Crystallography : SHELX programs are widely used for structural elucidation, particularly for resolving stereochemical ambiguities .

Q. What are the primary research applications of this compound in medicinal chemistry?

Structural analogs (e.g., 2-amino-3-chloro-5-(trifluoromethyl)pyridine) exhibit antitumor and antimicrobial activity due to electron-withdrawing groups (-CF3, -Br) enhancing target binding . This compound may serve as a precursor for kinase inhibitors or agrochemicals (e.g., herbicides targeting plant-specific enzymes) .

Advanced Research Questions

Q. How can bromination conditions be optimized to suppress di-bromination or ring halogenation byproducts?

- Temperature Control : Lower temperatures (0–25°C) reduce radical-mediated di-bromination .

- Solvent Selection : Polar aprotic solvents (e.g., CCl4) favor selective mono-bromination over aromatic substitution .

- Catalyst Use : Lewis acids like FeCl3 can direct bromination to the methyl group .

- In Situ Monitoring : TLC or GC-MS helps track reaction progress and adjust stoichiometry .

Q. How should researchers resolve contradictions between experimental NMR data and computational predictions?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in -CF3 groups) or solvent-dependent shifts. Strategies include:

- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental NMR shifts .

- 2D NMR : NOESY or HSQC can clarify proton-proton correlations and confirm substituent positions .

- Variable-Temperature NMR : Identify conformational flexibility affecting peak splitting .

Q. What challenges arise in biological testing due to the compound’s reactivity, and how can they be mitigated?

- Hydrolytic Instability : The bromomethyl group may hydrolyze to -CH2OH in aqueous media. Use anhydrous DMSO for stock solutions and conduct assays under inert atmospheres .

- Cytotoxicity False Positives : The -CF3 group can induce nonspecific membrane disruption. Include counter-screens (e.g., hemolysis assays) and use lower concentrations (<10 µM) .

Safety and Handling

Q. What precautions are essential for safe handling and storage?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat due to skin/eye irritation risks .

- Storage : Keep in amber glass vials at ambient temperatures (<25°C) under argon to prevent light-/moisture-induced degradation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。